Cas no 2137613-24-0 (1-[(2-methylcyclopropyl)methyl]-1H-pyrazol-3-amine)
![1-[(2-methylcyclopropyl)methyl]-1H-pyrazol-3-amine structure](https://www.kuujia.com/scimg/cas/2137613-24-0x500.png)
1-[(2-methylcyclopropyl)methyl]-1H-pyrazol-3-amine Chemical and Physical Properties
Names and Identifiers
-
- EN300-783789
- 1-[(2-methylcyclopropyl)methyl]-1H-pyrazol-3-amine
- 2137613-24-0
-
- Inchi: 1S/C8H13N3/c1-6-4-7(6)5-11-3-2-8(9)10-11/h2-3,6-7H,4-5H2,1H3,(H2,9,10)
- InChI Key: MOMJMMZXXZOWQM-UHFFFAOYSA-N
- SMILES: N1(C=CC(N)=N1)CC1CC1C
Computed Properties
- Exact Mass: 151.110947427g/mol
- Monoisotopic Mass: 151.110947427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 43.8Ų
1-[(2-methylcyclopropyl)methyl]-1H-pyrazol-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-783789-1.0g |
1-[(2-methylcyclopropyl)methyl]-1H-pyrazol-3-amine |
2137613-24-0 | 1g |
$0.0 | 2023-06-06 |
1-[(2-methylcyclopropyl)methyl]-1H-pyrazol-3-amine Related Literature
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
Additional information on 1-[(2-methylcyclopropyl)methyl]-1H-pyrazol-3-amine
Introduction to 1-[(2-methylcyclopropyl)methyl]-1H-pyrazol-3-amine (CAS No. 2137613-24-0)
1-[(2-methylcyclopropyl)methyl]-1H-pyrazol-3-amine is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural framework and potential biological activities. This heterocyclic amine, with the chemical identifier CAS No. 2137613-24-0, has garnered attention due to its structural complexity and its relevance in the development of novel therapeutic agents. The compound’s molecular structure incorporates a pyrazole core, which is a well-documented scaffold in medicinal chemistry, known for its versatility in drug design and synthesis.
The pyrazole ring in 1-[(2-methylcyclopropyl)methyl]-1H-pyrazol-3-amine is substituted at the 3-position with an amine group, while the 1-position is functionalized with a (2-methylcyclopropyl)methyl side chain. This specific arrangement of substituents imparts distinct electronic and steric properties to the molecule, making it a promising candidate for further investigation in pharmacological studies. The presence of the methylcyclopropyl moiety introduces a rigid cyclic structure that can influence both the solubility and binding affinity of the compound, critical factors in drug efficacy.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential interactions of 1-[(2-methylcyclopropyl)methyl]-1H-pyrazol-3-amine with biological targets with greater precision. Studies suggest that this compound may exhibit inhibitory activity against various enzymes and receptors, making it a valuable scaffold for designing drugs targeting inflammatory diseases, metabolic disorders, and even certain types of cancer. The pyrazole core’s ability to engage in hydrogen bonding and hydrophobic interactions further enhances its potential as a pharmacophore.
In vitro studies have begun to explore the pharmacokinetic properties of 1-[(2-methylcyclopropyl)methyl]-1H-pyrazol-3-amine, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. Preliminary data indicate that the compound exhibits moderate solubility in water and lipids, suggesting a reasonable bioavailability. Additionally, its stability under various conditions has been assessed, indicating that it could be suitable for formulation into oral or injectable pharmaceuticals.
The synthesis of 1-[(2-methylcyclopropyl)methyl]-1H-pyrazol-3-amine represents a challenging yet achievable task for organic chemists. The key steps involve constructing the pyrazole ring followed by functionalization at the 3-position and introduction of the (2-methylcyclopropyl)methyl group. Advances in synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric synthesis, have streamlined these processes, making it possible to produce the compound in multiigram quantities for further testing.
One of the most exciting aspects of 1-[(2-methylcyclopropyl)methyl]-1H-pyrazol-3-amine is its potential as a lead compound for drug discovery. By modifying its structure through combinatorial chemistry or structure-based drug design, researchers can generate libraries of derivatives with enhanced potency and selectivity. For instance, variations at the 5-position of the pyrazole ring or modifications to the methylcyclopropyl side chain could lead to compounds with improved pharmacological profiles.
The integration of machine learning algorithms into drug discovery pipelines has accelerated the process of identifying promising candidates like 1-[(2-methylcyclopropyl)methyl]-1H-pyrazol-3-amine. These algorithms can analyze vast datasets to predict biological activity, optimize synthetic routes, and even suggest novel modifications based on existing structures. Such innovations are transforming how new drugs are developed, reducing time-to-market while maintaining high standards of efficacy and safety.
As research continues, collaborations between academic institutions and pharmaceutical companies will be crucial in unlocking the full potential of 1-[(2-methylcyclopropyl)methyl]-1H-pyrazol-3-amine. By combining experimental evidence with computational modeling, scientists can validate hypotheses and refine their understanding of how this compound interacts with biological systems. This interdisciplinary approach is essential for translating laboratory findings into tangible therapeutic benefits for patients worldwide.
In conclusion,1-[(2-methylcyclopropyl)methyl]-1H-pyrazol-3-amine (CAS No. 2137613-24-0) stands as a testament to the ongoing innovation in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a compelling subject for further research. As we delve deeper into understanding its properties and potential applications, this compound will undoubtedly contribute to advancements in medicine and improve lives around the globe.
2137613-24-0 (1-[(2-methylcyclopropyl)methyl]-1H-pyrazol-3-amine) Related Products
- 1957-11-5(NCI-BL1339 Cells)
- 2138222-43-0(3-{5-bromo-7-cyclopropyl-1,2,4triazolo1,5-apyridin-2-yl}azetidine)
- 2171795-20-1(2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxy-N-propylacetamido}acetic acid)
- 1361559-14-9(2-(2,4,6-Trichlorophenyl)-4-(trifluoromethyl)nicotinaldehyde)
- 2230828-25-6(Tert-Butyl 4-(2-((1,3-dioxoisoindolin-2-yl)oxy)-2-oxoethyl)piperidine-1-carboxylate)
- 1266995-38-3(1-(5-Chloro-2-methylphenyl)-3-methylbutan-1-one)
- 496024-39-6(ethyl 4-(4-chlorophenyl)-5-methyl-2-2-(piperidin-1-yl)acetamidothiophene-3-carboxylate)
- 1797596-96-3(2-[(1-{2-[4-(propan-2-ylsulfanyl)phenyl]acetyl}piperidin-4-yl)oxy]pyridine-3-carbonitrile)
- 2437199-28-3((2S)-2-amino-2-(oxetan-3-yl)acetic acid)
- 88933-48-6(Carbocisteine Lactam Sodium Salt)




